![molecular formula C9H18ClNS B2602712 (2S,3As,6aS)-2-(methylsulfanylmethyl)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole;hydrochloride CAS No. 2550996-53-5](/img/structure/B2602712.png)
(2S,3As,6aS)-2-(methylsulfanylmethyl)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2S,3As,6aS)-2-(methylsulfanylmethyl)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole;hydrochloride is a useful research compound. Its molecular formula is C9H18ClNS and its molecular weight is 207.76. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of New Compounds
Researchers have developed methodologies to synthesize new pyrazolopyridines, pyrazolothienopyridines, and other derivatives through reactions involving pyrrole derivatives. These processes often include steps such as oxidation, cyclication, and reaction with different nucleophiles, showcasing the versatile nature of pyrrole compounds in organic synthesis (Ghattas et al., 2003).
Protecting Groups for Pyrrole Nitrogen Atom
The application of protective groups like 2-chloroethyl and 2-phenylsulfonylethyl moieties for the pyrrole nitrogen atom demonstrates another area of scientific interest. These groups facilitate further chemical transformations and are crucial in complex organic synthesis, indicating the importance of pyrrole derivatives in developing synthetic strategies (González et al., 1983).
Heterocyclic Compound Synthesis
The creation of pyrrolylpyridines from alkynes and isothiocyanates highlights the role of pyrrole derivatives in forming life-sustaining aza heterocycles. This research opens avenues for synthesizing compounds with potential biological activity and practical applications, reflecting the compound's significance in medicinal chemistry and material science (Nedolya et al., 2015).
Fluorescence Applications
The synthesis of 2-pyrone dyes through reactions involving pyrrole derivatives and their fluorescence properties in both solid states and solutions indicate potential applications in fields such as dye and pigment manufacturing, optical materials, and sensors. This research underscores the utility of pyrrole derivatives in developing new functional materials with specific optical properties (Hagimori et al., 2012).
Properties
IUPAC Name |
(2S,3aS,6aS)-2-(methylsulfanylmethyl)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NS.ClH/c1-11-6-8-5-7-3-2-4-9(7)10-8;/h7-10H,2-6H2,1H3;1H/t7-,8-,9-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTVHBADKCOJPL-YWUTZLAHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1CC2CCCC2N1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC[C@@H]1C[C@@H]2CCC[C@@H]2N1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
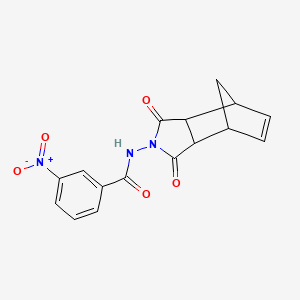
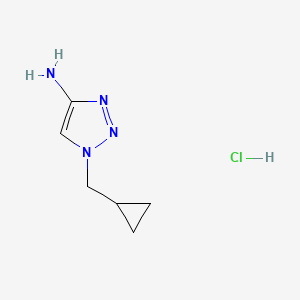
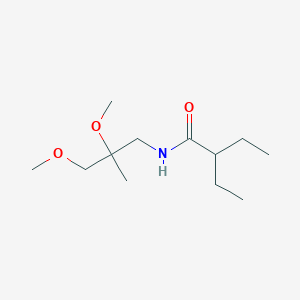
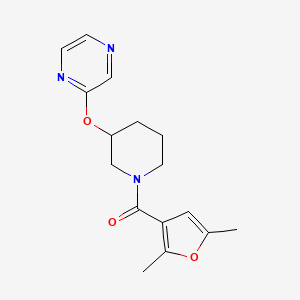
![2-{[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2602638.png)

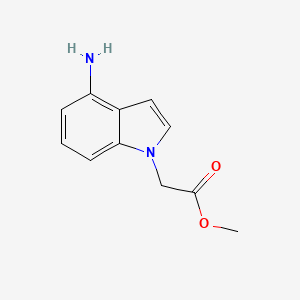
![1-(2-Chlorophenyl)-4-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperazine](/img/structure/B2602641.png)
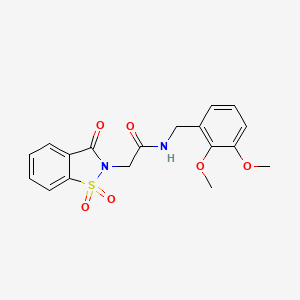
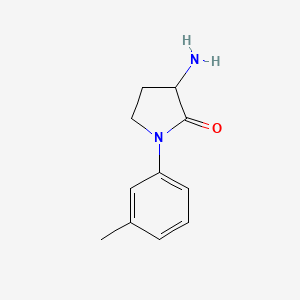
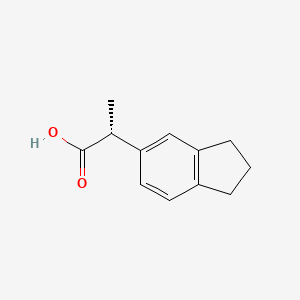
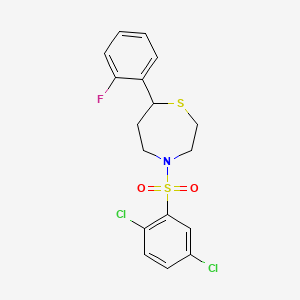
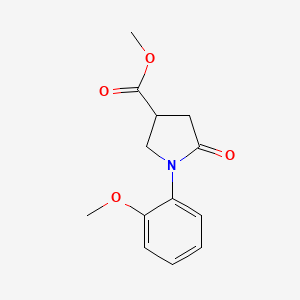
![N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-nitrobenzamide](/img/structure/B2602651.png)
